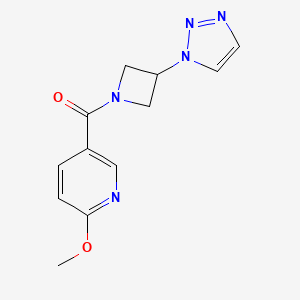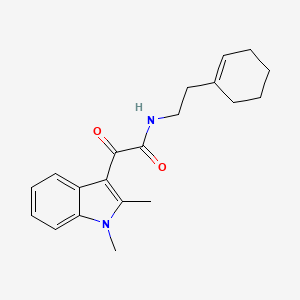
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds containing the 1H-1,2,3-triazol-1-yl moiety often involves the use of imidazole, a five-membered heterocyclic compound . Imidazole has been used as a synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of compounds containing the 1H-1,2,3-triazol-1-yl moiety often includes three carbon, two nitrogen, and four hydrogen atoms in the imidazole ring . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions involving compounds with the 1H-1,2,3-triazol-1-yl moiety can be influenced by the loss of hydrogen bond donor/acceptor groups at the triazole substituted aryl group .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
1,2,3-Triazoles have garnered attention in drug discovery due to their unique properties. This compound’s aromatic character, high chemical stability, and hydrogen bonding ability make it an attractive scaffold for designing novel drugs. Several medicinal compounds containing a 1,2,3-triazole core are already in the market, such as the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .
Organic Synthesis and Click Chemistry
The 1,2,3-triazole motif is a versatile building block in organic synthesis. Researchers employ various synthetic approaches to create 1,2,3-triazoles, with the “click chemistry” approach being particularly popular. This compound’s straightforward synthesis makes it valuable for constructing complex molecules and functional materials .
Polymer Chemistry and Materials Science
1,2,3-Triazoles find applications in polymer chemistry, where they enhance material properties. Incorporating this compound into polymer backbones can improve stability, solubility, and mechanical strength. Additionally, it contributes to the development of supramolecular materials with tailored properties .
Bioconjugation and Chemical Biology
Researchers use 1,2,3-triazoles for bioconjugation, linking biomolecules (such as proteins or nucleic acids) to other entities. This compound’s biocompatibility and stability allow precise modification of biological molecules. In chemical biology, it aids in studying cellular processes and interactions .
Fluorescent Imaging
1,2,3-Triazoles serve as fluorescent probes due to their unique optical properties. Researchers label biomolecules with fluorescent 1,2,3-triazole derivatives to visualize cellular structures, track protein localization, and study dynamic processes in living cells .
Materials for Nanotechnology and Nanomedicine
The compound’s 1,2,3-triazole core contributes to the design of nanomaterials. Researchers utilize it to create nanoparticles, nanofibers, and drug delivery systems. These materials exhibit antibacterial, antifungal, and anticancer properties, making them promising for nanomedicine applications .
Future Directions
Mechanism of Action
Target of action
The compound contains a 1,2,3-triazole ring, which is a versatile heterocyclic moiety found in many pharmaceuticals and biologically active compounds . Compounds containing this moiety have been reported to exhibit a broad range of biological activities .
Biochemical pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. 1,2,3-triazole derivatives have been found to interact with a variety of biochemical pathways due to their ability to mimic the structure of various bioactive compounds .
Result of action
Compounds containing a 1,2,3-triazole ring have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects .
properties
IUPAC Name |
(6-methoxypyridin-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-19-11-3-2-9(6-13-11)12(18)16-7-10(8-16)17-5-4-14-15-17/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKPCASECCYKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxypyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2513762.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2513766.png)
![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513768.png)
![Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2513769.png)
![N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)


![2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2513773.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2513774.png)
![6-amino-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2513778.png)
![Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2513781.png)
